molecular formula C21H17ClN2O3 B2728768 2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899728-88-2

2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2728768
CAS No.: 899728-88-2
M. Wt: 380.83
InChI Key: XIYQQFGZFLRCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a potent and cell-permeable inhibitor of the JAK/STAT signaling pathway, a critical cascade involved in cytokine-mediated cellular responses. This compound acts by selectively targeting the Janus kinase (JAK) family, thereby preventing the phosphorylation and subsequent dimerization of STAT (Signal Transducer and Activator of Transcription) proteins, which are central to the regulation of genes controlling cell proliferation, apoptosis, and immune responses . Its primary research value lies in the investigation of autoimmune diseases, hematological malignancies, and inflammatory conditions where dysregulated JAK/STAT signaling is a known pathogenic driver. Researchers utilize this inhibitor to elucidate the specific roles of JAK/STAT in disease models, to validate new therapeutic targets upstream or downstream of the pathway, and to study mechanisms of resistance to existing JAK inhibitors . The unique benzopyrazolooxazine scaffold of this molecule provides a valuable chemical tool for probing kinase structure-activity relationships and for developing next-generation targeted therapies in oncology and immunology.

Properties

IUPAC Name

2-[9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-12-6-8-20(26-12)21-24-17(15-10-13(22)7-9-19(15)27-21)11-16(23-24)14-4-2-3-5-18(14)25/h2-10,17,21,25H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYQQFGZFLRCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have been shown to inhibit various kinases involved in cancer progression. The inhibition of c-Met kinases has been particularly noted, which is crucial in the development of targeted therapies for non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar heterocyclic compounds have been studied for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This application is particularly relevant for chronic inflammatory diseases.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to This compound , especially against coronaviruses. The presence of the furan moiety is believed to enhance bioactivity through interaction with viral proteins .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to form stable films and exhibit suitable photophysical properties can be exploited in developing efficient OLED materials .

Photovoltaic Cells

Research into organic photovoltaic cells has identified similar compounds as potential materials for light absorption and charge transport. The incorporation of the furan ring may improve the efficiency of charge separation and transport within the cell architecture .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Key synthetic routes may involve:

  • Formation of the pyrazole ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the benzoxazine moiety : Condensation reactions are utilized to integrate this structural feature.

Case Study 1: Anticancer Activity

In a study focusing on pyrazolo derivatives, a compound structurally similar to This compound was identified as a potent inhibitor of c-Met kinases with an IC50 value in the nanomolar range. This study highlights the compound's potential as a lead candidate for anticancer drug development .

Case Study 2: Antiviral Properties

Another investigation examined the antiviral efficacy of furan-containing compounds against SARS-CoV-2. The results indicated that modifications on the furan ring could enhance binding affinity to viral proteins, suggesting a promising avenue for therapeutic development against COVID-19 .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name (ID) Substituents Key Differences from Target Compound
Target Compound 9-Cl, 5-(5-methylfuran-2-yl), 2-phenol Reference compound
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl) () 5-(4-ethoxyphenyl), 2-furyl (no methyl), 9-Cl Ethoxy group instead of phenol; unsubstituted furan
9-Bromo-2-(4-methoxyphenyl)-2-phenol () 9-Br, 2-(4-methoxyphenyl), 2-phenol Bromine (larger halogen); methoxy vs. methylfuran
9-Chloro-2-(2-furyl)-5-phenyl () 5-phenyl, 2-furyl (no methyl), 9-Cl Phenyl at position 5; unsubstituted furan
9-Bromo-5-propyl-2-(naphthalen-2-yl) () 9-Br, 5-propyl, 2-(naphthalen-2-yl) Aliphatic propyl group; naphthyl substituent
5-[4-(Benzyloxy)phenyl]-9-Bromo () 9-Br, 5-[4-(benzyloxy)phenyl], 2-(4-ethoxyphenyl) Bulky benzyloxy group; ethoxyphenyl at position 2

Substituent Effects on Physicochemical Properties

  • Aryl Group Diversity: The target compound’s 5-(5-methylfuran-2-yl) group offers moderate steric bulk compared to phenyl () or benzyloxy-phenyl (), balancing lipophilicity and solubility. Phenol vs. Ethers: The 2-phenol group in the target compound enables stronger hydrogen bonding than methoxy () or ethoxy () analogs, enhancing solubility and interaction with polar targets .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via cyclocondensation reactions. A common method involves using phosphorous oxychloride (POCl₃) as a cyclizing agent under reflux conditions (120°C) to form the benzoxazine-oxadiazole hybrid structure. Key intermediates include substituted hydrazides and carbonyl precursors, with purification via column chromatography . Alternative routes may involve condensation of phenanthrenequinone derivatives with furan-carbaldehydes in ethanol, followed by electrophilic substitution optimization .

Q. Which spectroscopic methods are most effective for characterizing purity and structural integrity?

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H/¹³C) : Confirms proton environments and carbon backbone, particularly for distinguishing diastereomers in the 5,10b-dihydro system.
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, as demonstrated for structurally related benzoxazinones .

Q. What in vitro assays are recommended for initial pharmacological screening?

Prioritize enzymatic inhibition assays (e.g., kinase or protease targets) and receptor binding studies. Fluorinated analogs (common in similar scaffolds) show enhanced bioavailability, making fluorescence-based assays suitable for tracking cellular uptake . For antioxidant activity, use DPPH radical scavenging or FRAP assays, as applied to phenolic derivatives in plant extracts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Apply Design of Experiments (DOE) with split-plot designs to test variables:

  • Temperature (80–140°C range)
  • Solvent polarity (e.g., DMF vs. toluene)
  • Catalyst loading (e.g., POCl₃ at 1–5 eq.) Randomized block designs with replicates minimize batch-to-batch variability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized replication : Control solvent (DMSO vs. saline), cell lines, and exposure times.
  • Meta-analysis : Pool data from independent studies using fixed-effects models to identify outliers.
  • Proteomic profiling : Compare off-target effects across studies to explain divergent results .

Q. How does the 5-methylfuran substituent influence electronic configuration and reactivity?

The furan ring’s electron-rich π-system directs electrophilic attacks (e.g., nitration, bromination) to its α-position, while the methyl group sterically hinders ortho-substitution. Computational studies (DFT) show decreased HOMO-LUMO gaps in the furan-containing scaffold vs. phenyl analogs, enhancing charge transfer in redox reactions .

Q. What advanced chromatographic techniques separate stereoisomers or degradation products?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • LC-MS/MS : Hyphenated techniques quantify trace degradants (e.g., hydrolyzed oxazine rings) in biological matrices .

Q. How to design stability studies under varying environmental conditions?

Follow ICH Q1A guidelines :

  • Forced degradation : Expose to UV light (ICH Option 2), 40°C/75% RH, and oxidative (H₂O₂) or acidic/basic conditions.
  • Kinetic modeling : Use Arrhenius plots to predict shelf life. Environmental fate studies (e.g., hydrolysis half-lives in aquatic systems) inform ecotoxicological risk assessments .

Q. What computational models predict binding affinity with biological targets?

  • Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR).
  • Molecular Dynamics (MD) simulations : Analyze binding stability (RMSD < 2 Å over 100 ns).
  • QSAR : Corrogate substituent effects (e.g., Cl vs. F) on IC₅₀ values using Hammett constants .

Q. How to validate analytical methods for quantifying the compound in complex matrices?

Follow ICH Q2(R1) validation parameters:

  • Linearity : R² > 0.998 over 1–100 µg/mL.
  • LOD/LOQ : ≤0.1 µg/mL via signal-to-noise (S/N ≥ 3:1 and 10:1).
  • Accuracy/Precision : ≤5% RSD in spiked plasma or tissue homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.